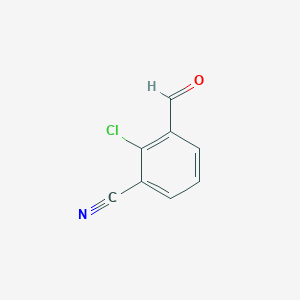
2-Chloro-3-cyanobenzaldehyde
概要
説明
2-Chloro-3-cyanobenzaldehyde is a chemical compound with the molecular formula C8H4ClNO . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-cyanobenzaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be represented by the SMILES string and InChI key provided in the search results .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-cyanobenzaldehyde are not detailed in the search results, it is known that such compounds can participate in a variety of chemical reactions. For instance, they can be used as reactive synthetic precursors for the synthesis of several heterocycles .科学的研究の応用
Synthesis of Chemical Compounds : 2-Chloro-3-cyanobenzaldehyde is used in the synthesis of various chemical compounds. For example, it is involved in the synthesis of 2-(2-(3-(2-(7-chloroquinolin-2-yl) vinyl) phenyl)-3-oxopropyl) phenyl) propyl alcohol, which is achieved through a series of chemical reactions including condensation, Grignard reaction, and hydroxymethyl reaction (Yu Qia, 2014).
Mechanistic Studies in Organic Chemistry : Research has investigated the mechanism of base-catalyzed reactions of 2-cyanobenzaldehyde with other compounds. For instance, its reaction with primary nitroalkanes to produce 3-substituted isoindolinones has been studied, revealing a route starting with a nitroaldol reaction followed by cyclization and rearrangement (M. Angelin et al., 2010).
Chromatographic Analysis : In chromatography, chlorinated benzaldehydes including variants similar to 2-Chloro-3-cyanobenzaldehyde have been separated using capillary columns. This research aids in understanding the retention behavior of such compounds in chromatographic processes (I. Korhonen & J. Knuutinen, 1984).
Catalysis in Chemical Synthesis : It is also used in catalysis research. For example, its derivatives are used in the preparation of dihydropyridines, which are important as pharmaceuticals in calcium channel blockers (Elizabeth Perozo-Rondón et al., 2006).
Formation of Complex Chemical Structures : Research has focused on using 2-Chloro-3-cyanobenzaldehyde in the formation of complex chemical structures, such as the synthesis of Schiff-base macrocyclic complexes (Huiyong Chen et al., 2014).
Hydrogenation Reactions : This compound is also involved in hydrogenation reactions, for instance, in the conversion of 4-cyanobenzaldehyde to benzyl alcohol derivatives (Nungruethai Yoswathananont et al., 2005).
Photochemical Studies : The photochemistry of derivatives of 2-Chloro-3-cyanobenzaldehyde has been investigated, offering insights into the photoreactions and their potential applications in synthetic organic chemistry (L. Plíštil et al., 2006).
特性
IUPAC Name |
2-chloro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGQIWGZGMFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474819 | |
| Record name | 2-Chloro-3-cyanobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-cyanobenzaldehyde | |
CAS RN |
165187-24-6 | |
| Record name | 2-Chloro-3-cyanobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)


![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)
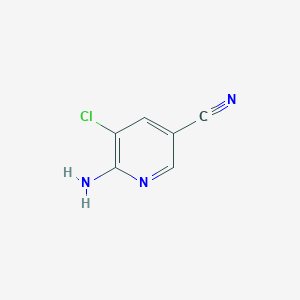
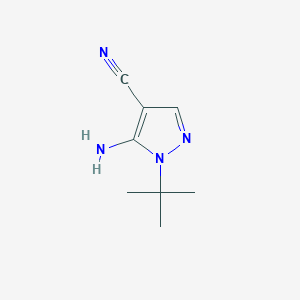
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
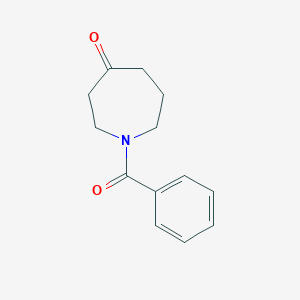
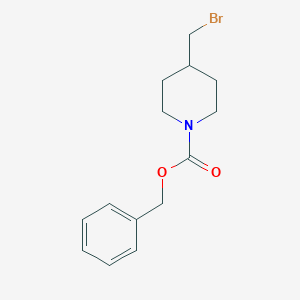
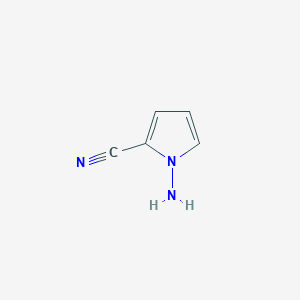
![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
acetic acid](/img/structure/B112011.png)